![molecular formula C23H26N4O B2888965 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034228-50-5](/img/structure/B2888965.png)
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, also known as NMPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a urea derivative that contains a naphthalene and pyridine ring system, which makes it a highly complex molecule.
Scientific Research Applications
Structural Characterization and Self-Assembly
Assemblies of Salts of Urea and Thiourea Derivatives : This study focuses on the structural characterization of self-assemblies of perchlorate salts of related urea and thiourea derivatives, demonstrating the significance of these compounds in forming complex structures with potential applications in materials science (Baruah & Brahma, 2023).
Chemosensors
Naphthoquinone Based Chemosensors for Transition Metal Ions : This research presents the synthesis, characterization, and application of naphthoquinone derivatives as chemosensors, highlighting their selectivity towards Cu2+ ions, which could be utilized in environmental monitoring and bioimaging (Gosavi-Mirkute et al., 2017).
Catalysis
Nano Magnetite (Fe3O4) as a Catalyst : This study explores the use of Fe3O4 magnetic nanoparticles as a catalyst in the synthesis of naphthalene derivatives, showcasing the efficiency of this approach in organic synthesis, which could have implications in pharmaceutical manufacturing and materials science (Mokhtary & Torabi, 2017).
Molecular Interaction Studies
Molecular Interaction of Antagonists with Receptors : This research discusses the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the design of receptor-targeted therapeutics (Shim et al., 2002).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFPIYKLFQDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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